molecular formula C16H26N2O B3941484 2-(4-methylpentyl)-4-(4-pyridinylmethyl)morpholine

2-(4-methylpentyl)-4-(4-pyridinylmethyl)morpholine

Cat. No. B3941484
M. Wt: 262.39 g/mol
InChI Key: IWARMRIQTIUKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpentyl)-4-(4-pyridinylmethyl)morpholine, commonly known as MPMP, is a synthetic compound that belongs to the class of morpholine derivatives. It has been widely studied for its potential use in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of MPMP is not fully understood. However, it is believed to work by binding to specific GPCRs and modulating their activity. This can lead to changes in intracellular signaling pathways, which can ultimately affect various physiological processes such as neurotransmitter release, hormone secretion, and immune response.
Biochemical and Physiological Effects
MPMP has been shown to have various biochemical and physiological effects. For example, it has been shown to enhance the release of certain neurotransmitters such as dopamine and norepinephrine, which can lead to increased cognitive function and mood enhancement. It has also been shown to modulate the activity of certain immune cells, which can lead to anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPMP in lab experiments is its high selectivity for certain GPCRs. This makes it a useful tool for studying the function of these receptors in various physiological processes. However, one of the limitations of using MPMP is its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on MPMP. One area of research is the development of more selective ligands for specific GPCRs. This could lead to the development of new drugs for various diseases and conditions. Another area of research is the investigation of the long-term effects of MPMP on various physiological processes. This could help to better understand the potential risks and benefits of using this compound in various applications.
Conclusion
MPMP is a synthetic compound that has been widely studied for its potential use in various scientific research applications. It has unique chemical properties that make it a useful tool for studying the function of certain GPCRs in various physiological processes. However, it is important to use appropriate safety measures when handling this compound due to its potential toxicity at high concentrations. There are several future directions for research on MPMP, which could lead to the development of new drugs and a better understanding of its potential risks and benefits.

Scientific Research Applications

MPMP has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). MPMP has been shown to selectively bind to certain GPCRs, which makes it a useful tool for studying the function of these receptors in various physiological processes.

properties

IUPAC Name

2-(4-methylpentyl)-4-(pyridin-4-ylmethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-14(2)4-3-5-16-13-18(10-11-19-16)12-15-6-8-17-9-7-15/h6-9,14,16H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWARMRIQTIUKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1CN(CCO1)CC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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